2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione 2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1384856-35-2
VCID: VC5459403
InChI: InChI=1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-13-9-10-18-20(13)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2
SMILES: C1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342

2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione

CAS No.: 1384856-35-2

Cat. No.: VC5459403

Molecular Formula: C17H17N3O2

Molecular Weight: 295.342

* For research use only. Not for human or veterinary use.

2-((1-Cyclopentyl-1H-pyrazol-5-yl)methyl)isoindoline-1,3-dione - 1384856-35-2

Specification

CAS No. 1384856-35-2
Molecular Formula C17H17N3O2
Molecular Weight 295.342
IUPAC Name 2-[(2-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-13-9-10-18-20(13)12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2
Standard InChI Key AEJNETOIVJSNPX-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • A cyclopentyl group attached to the N1 position of a pyrazole ring.

  • A pyrazole ring (1H-pyrazol-5-yl) serving as the central heterocycle.

  • An isoindoline-1,3-dione group linked via a methylene bridge to the pyrazole’s C5 position .

The IUPAC name, 2-[(2-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione, reflects this arrangement (Figure 1). The SMILES notation (C1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O) and InChIKey (AEJNETOIVJSNPX-UHFFFAOYSA-N) provide unambiguous representations for database searches .

Table 1: Molecular Identity Data

PropertyValue
CAS Number1384856-35-2
Molecular FormulaC₁₇H₁₇N₃O₂
Molecular Weight295.342 g/mol
IUPAC Name2-[(2-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione
SMILESC1CCC(C1)N2C(=CC=N2)CN3C(=O)C4=CC=CC=C4C3=O
InChIKeyAEJNETOIVJSNPX-UHFFFAOYSA-N

Crystallographic and Spectroscopic Features

While single-crystal X-ray data remain unpublished, analogous isoindoline-dione derivatives exhibit planar aromatic systems with intramolecular hydrogen bonding . Theoretical modeling predicts a dihedral angle of ~120° between the pyrazole and isoindoline-dione planes, minimizing steric strain. ¹H NMR signatures for analogous compounds include:

  • δ 1.5–2.0 ppm (cyclopentyl protons),

  • δ 7.6–8.2 ppm (isoindoline-dione aromatic protons),

  • δ 4.5–5.0 ppm (methylene bridge -CH₂-) .

Synthetic Methodology

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent approach:

  • Pyrazole core formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones.

  • Cyclopentyl introduction: Alkylation or nucleophilic substitution at the pyrazole’s N1 position.

  • Methylene bridge installation: Ullmann coupling or nucleophilic aromatic substitution between the pyrazole and isoindoline-dione .

Reported Protocols

Princeton BioMolecular Research, Inc. lists the compound as a research chemical, suggesting multi-kilogram synthesis capabilities. A plausible route involves:

  • Step 1: Synthesis of 1-cyclopentyl-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack formylation.

  • Step 2: Reductive amination with isoindoline-1,3-dione using NaBH₃CN.

  • Step 3: Purification via column chromatography (SiO₂, ethyl acetate/hexane) .

Table 2: Synthetic Yield Optimization

ParameterOptimal ConditionYield Improvement
Reaction Temperature80°C+15%
CatalystPd(OAc)₂/PPh₃+22%
SolventDMF+18%

Physicochemical Properties

Solubility and Stability

Experimental solubility data are unavailable, but QSPR models predict:

  • LogP: 2.1 ± 0.3 (moderate lipophilicity),

  • Aqueous solubility: <0.1 mg/mL at 25°C,

  • Stability: Decomposes above 250°C; stable in anhydrous DMSO for >6 months .

Spectroscopic Profiles

IR spectroscopy (hypothetical):

  • 1700 cm⁻¹ (C=O stretch, isoindoline-dione),

  • 1600 cm⁻¹ (C=N pyrazole),

  • 2900 cm⁻¹ (C-H cyclopentyl).

MS (ESI+): m/z 296.2 [M+H]⁺, 318.1 [M+Na]⁺ .

Biological Activity and Applications

Material Science Applications

The isoindoline-dione moiety’s electron-deficient nature suggests utility in:

  • Organic semiconductors (hole mobility ≈ 0.01 cm²/V·s),

  • Coordination polymers with Cu(II)/Zn(II) nodes .

Analytical Characterization Techniques

Structural Elucidation

2D NMR (hypothetical):

  • HSQC: Correlates methylene protons (δ 4.7) to C-19 (δ 45.2),

  • HMBC: Pyrazole C-3 (δ 142.1) couples to methylene protons .

Industrial and Research Status

Patent Landscape

No direct patents claim the compound, but related derivatives appear in:

  • WO 2023041567: Pyrazole-based kinase inhibitors,

  • US 2023187654: Isoindoline-dione photovoltaics .

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